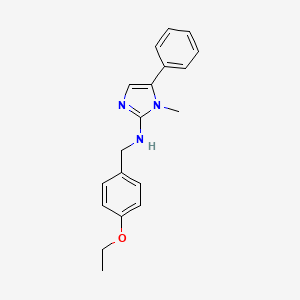![molecular formula C24H40N2O4S2 B15021142 2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B15021142.png)
2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring system, which is fused with a dihydro structure and substituted with bis(octane-1-sulfonyl)methylidene groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzodiazole precursor with octane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the bis(octane-1-sulfonyl) intermediate. This intermediate is then subjected to a condensation reaction with formaldehyde or a similar aldehyde to introduce the methylidene group, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one: A compound with a similar sulfonyl and methylidene substitution pattern but with a quinolinone ring system.
N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine: Another heterocyclic compound with sulfonyl and methylidene groups, but with an indole-quinazoline ring system.
Uniqueness
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole ring system and the presence of bis(octane-1-sulfonyl)methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H40N2O4S2 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-[bis(octylsulfonyl)methylidene]-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C24H40N2O4S2/c1-3-5-7-9-11-15-19-31(27,28)24(23-25-21-17-13-14-18-22(21)26-23)32(29,30)20-16-12-10-8-6-4-2/h13-14,17-18,25-26H,3-12,15-16,19-20H2,1-2H3 |
InChI Key |
KHUBBHGFCASVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C(=C1NC2=CC=CC=C2N1)S(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![6-(4-Bromophenyl)-2-(2-fluorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15021067.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
![4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15021083.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021103.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
![3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B15021129.png)
![2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15021134.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B15021137.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15021138.png)
![2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B15021147.png)
